molecular formula C13H21NO5 B175091 Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate CAS No. 180854-44-8

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate

Cat. No.: B175091
CAS No.: 180854-44-8
M. Wt: 271.31 g/mol
InChI Key: YAVQLRUBKDCOCI-JTQLQIEISA-N
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Description

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of Substituents: The tert-butyl, ethyl, and oxo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base.

    Final Assembly: The final compound is assembled through a series of condensation and esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate plays a crucial role in the synthesis of drugs targeting neurological disorders. Its ability to undergo various chemical transformations makes it an essential building block for creating complex pharmaceutical compounds.

Key Applications:

  • Drug Synthesis: Used as an intermediate in synthesizing novel drug candidates.
  • Targeting Mechanisms: Facilitates the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.

Peptide Synthesis

The compound is extensively used in peptide-based drug development due to its stability and enhanced bioavailability compared to other similar compounds.

Advantages:

  • Improved Coupling Reactions: Increases yield and efficiency in peptide synthesis.
  • Diverse Therapeutic Applications: Supports the creation of various peptide derivatives for therapeutic use.

Organic Synthesis

In synthetic organic chemistry, this compound is leveraged for creating complex organic molecules, aiding advancements in synthetic methodologies.

Research Insights:

  • Versatile Intermediate: Acts as a key component in multi-step synthetic routes.
  • Facilitates New Reactions: Enables the development of novel reactions and synthetic pathways.

Research in Medicinal Chemistry

This compound is utilized to study drug interactions with biological systems, providing insights that aid in the design of more effective medications.

Research Findings:

  • Biological Activity Studies: Assists in evaluating the pharmacological profiles of new compounds.
  • Mechanistic Studies: Helps elucidate the mechanisms of action for various drug candidates.

Material Science

The unique properties of this compound allow for potential applications in developing new materials with specific functionalities, such as drug delivery systems.

Material Applications:

  • Advanced Materials Development: Utilized in creating polymers and coatings.
  • Functionalization: Serves as a precursor for materials requiring specific chemical functionalities.

Case Study 1: Synthesis of Peptide Derivatives

A study demonstrated the use of this compound in synthesizing a series of peptide derivatives aimed at treating specific neurological conditions. The results indicated improved yields and stability compared to traditional methods.

Case Study 2: Drug Interaction Studies

Research focused on understanding the interaction between this compound and various receptor ligands revealed significant insights into its potential therapeutic effects and mechanisms of action, paving the way for further drug development.

Mechanism of Action

The mechanism of action of Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Biological Activity

Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate is a chiral compound that belongs to the oxopiperidine class, characterized by a piperidine ring with a ketone group at the 4-position and a carboxylate ester at the 2-position. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

This compound has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of approximately 270.29 g/mol. It is typically synthesized through various chemical transformations involving piperidine derivatives. One notable synthesis method involves an acid-mediated cyclization process that yields high overall yields of the product from alkyl-substituted enones, demonstrating its synthetic utility in producing biologically relevant compounds .

Pharmacological Properties

Research indicates that compounds related to this compound exhibit several biological activities, including:

  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which is crucial for treating various chronic diseases.
  • Analgesic Properties : Compounds within this class may possess pain-relieving effects, making them candidates for analgesic drug development.
  • Inhibitory Activity : this compound and its derivatives may act as inhibitors in various biochemical pathways, particularly in cancer and metabolic disorders .

Case Studies and Research Findings

  • Inhibitory Effects on Enzymes : A study demonstrated that related oxopiperidine compounds exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents .
  • Pharmacokinetic Studies : Another investigation highlighted the pharmacokinetic properties of bispecific antagonists derived from similar structures, showing promising results in nonhuman primates regarding absorption and bioavailability .
  • Synthetic Utility : The compound has been utilized in the synthesis of other biologically active molecules, showcasing its versatility as a building block in medicinal chemistry .

Table 1: Biological Activities of this compound Derivatives

Compound NameBiological ActivityReference
This compoundAnti-inflammatory
1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylateAnalgesic
Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylateEnzyme inhibitor

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-4-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVQLRUBKDCOCI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180854-44-8
Record name 180854-44-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 1 l. 138 round bottom flask was added 33.6 g (0.16 mol) of pyridinium chlorochromate, 35 g of powdered 4A molecular sieves and 200 ml of methylene chloride. After stirring the mixture at room temperature for sixty minutes, a solution of 21.3 g (0.078 mol) of ethyl cis-4-hydroxy-N-t-butoxycarbonyl-2-piperidinecarboxylate in 50 ml of methylene chloride was added. After stirring the mixture for sixty minutes at room temperature, 700 ml of diethyl ether was added. The mixture was filtered through three-fourths inch of Celite and three-fourths inch of silica gel (230-400 mesh) in a 650 ml medium porosity sintered glass funnel. The solids were washed with 1 1. of diethyl ether and the filtrate was concentrated under vacuum. To the residue was added 200 ml of diethyl ether and the mixture filtered through three-eighths inch of Celite and three-eighths inch of silica gel (230-400 mesh) in a 150 ml medium porosity sintered glass funnel. The solids were washed with 500 ml of diethyl ether and the filtrate was concentrated under vacuum. The residue was purified by high pressure liquid chromatography to provide 14.6 g of ethyl 4-oxo-N-t-butoxycarbonyl-2-piperidinecarboxylate as a colorless oil.
Quantity
33.6 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
reactant
Reaction Step Three

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